4-methyl-1,3-thiazole-5-sulfonic Acid

Übersicht

Beschreibung

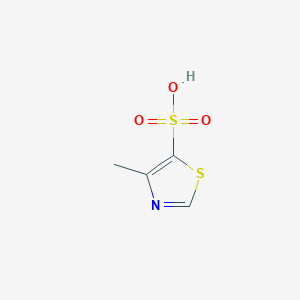

4-Methyl-1,3-thiazole-5-sulfonic acid is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, known for its diverse biological activities and significant role in medicinal chemistry . The presence of both sulfur and nitrogen in the ring structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1,3-thiazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base such as potassium hydroxide (KOH), leading to the formation of the thiazole ring . Another approach involves the use of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and ethanol .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-1,3-thiazole-5-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfonic acids to corresponding sulfides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfides, and various substituted thiazole compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Methyl-1,3-thiazole-5-sulfonic acid features a thiazole ring substituted with a methyl group and a sulfonic acid moiety. Its chemical formula is C4H6N2O2S2, and it exhibits properties typical of sulfonamides, which are known for their antibacterial and antifungal activities. The thiazole moiety contributes to its biological reactivity, making it a valuable scaffold in drug design.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, compounds derived from this structure have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide group enhances the compound's efficacy by interfering with bacterial folic acid synthesis pathways .

Anticancer Potential

Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, certain synthesized thiazole derivatives have demonstrated selective toxicity towards human lung adenocarcinoma cells (A549) with IC50 values indicating potent anticancer activity . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can significantly influence biological activity.

Neurological Effects

Some derivatives of this compound have been explored for their potential anticonvulsant properties. A study reported the synthesis of N-(thiazolyl)-benzenesulfonamide compounds that displayed promising results in animal models for seizure control . These findings suggest a potential pathway for developing new anticonvulsant medications.

Fungicidal Activity

The thiazole scaffold is recognized for its fungicidal properties. Compounds based on this compound have been evaluated for their effectiveness against plant pathogens such as Phytophthora infestans, showing promising antifungal activity that could be utilized in agricultural settings .

Plant Growth Regulators

Research has also indicated that certain thiazole derivatives can act as plant growth regulators. These compounds can enhance growth rates and improve resistance to environmental stresses in crops, making them valuable in sustainable agriculture practices .

Polymer Chemistry

This compound is being investigated as a potential additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties in polymer matrices could lead to the development of advanced materials with improved performance characteristics .

Corrosion Inhibitors

The compound has shown potential as a corrosion inhibitor for metals in acidic environments. Its effectiveness stems from the formation of protective films on metal surfaces, reducing oxidation rates and extending the lifespan of metal components in various industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 4-methyl-1,3-thiazole-5-sulfonic acid involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of its antitumor activity.

Vergleich Mit ähnlichen Verbindungen

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness: 4-Methyl-1,3-thiazole-5-sulfonic acid stands out due to its specific sulfonic acid functional group, which imparts unique chemical reactivity and biological activity compared to other thiazole derivatives. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields highlight its significance in both research and industry.

Biologische Aktivität

4-Methyl-1,3-thiazole-5-sulfonic acid is a compound belonging to the thiazole family, which is recognized for its diverse biological activities and significant role in medicinal chemistry. This article presents an overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring with a sulfonic acid functional group. This composition contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Thiazole derivatives are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest, ultimately resulting in cell death. Additionally, the sulfonamide moiety enhances its antibacterial properties by inhibiting bacterial enzymes involved in folate synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide group is known for its antibacterial properties, while the thiazole ring may enhance the compound's efficacy through specific interactions with microbial enzymes. Studies have shown that it can effectively inhibit various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Antitumor Activity

The compound has also been investigated for its anticancer potential. In vitro studies against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines revealed that certain derivatives of thiazole exhibit cytotoxic effects. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring and substituents on the phenyl ring significantly influence the anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Interaction with folate synthesis pathways |

Notable Research Studies

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of folate synthesis pathways.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that derivatives of this compound exhibited IC50 values ranging from 10–30 µM against HepG2 cells, indicating strong anticancer properties compared to standard treatments like doxorubicin .

- Structure-Activity Relationship Analysis : Research highlighted that modifications such as methyl substitutions on the phenyl ring enhanced the cytotoxicity of thiazole derivatives. This information is crucial for designing more effective anticancer agents .

Eigenschaften

IUPAC Name |

4-methyl-1,3-thiazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S2/c1-3-4(9-2-5-3)10(6,7)8/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXSKCDVTVDXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403267 | |

| Record name | 4-Methyl-1,3-thiazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114389-49-0 | |

| Record name | 4-Methyl-1,3-thiazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.